molecular formula C13H20O2 B8525268 3-(4-Phenylbutoxy)propan-1-ol

3-(4-Phenylbutoxy)propan-1-ol

Cat. No.: B8525268
M. Wt: 208.30 g/mol
InChI Key: FZFJMNPMAUYIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenylbutoxy)propan-1-ol is a secondary alcohol characterized by a propan-1-ol backbone substituted with a 4-phenylbutoxy group. The phenylbutoxy chain imparts moderate lipophilicity, while the terminal hydroxyl group enables hydrogen bonding, influencing solubility and reactivity. This compound is of interest in organic synthesis, fragrance formulation, and pharmaceutical intermediates due to its balanced hydrophobic-hydrophilic properties.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-(4-phenylbutoxy)propan-1-ol

InChI

InChI=1S/C13H20O2/c14-10-6-12-15-11-5-4-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2

InChI Key

FZFJMNPMAUYIAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCO

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Phenylbutoxy)ethane (2a)

  • Structure : Ethane backbone with a 4-phenylbutoxy group.
  • Key Differences: Shorter ethoxy chain (vs. propanol in the target compound) reduces hydrogen-bonding capacity. Higher volatility due to lower molecular weight.
  • Synthesis: Yield of 71% (vs.
  • Applications: Likely used as a non-polar solvent or fragrance component.

3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol (130)

  • Structure: Propanol linked to a rigid benzo[b]furan-aryl system.
  • Fluorinated derivatives (e.g., compound 131 with 4-fluorophenyl) exhibit altered electronic profiles due to electronegative substituents .
  • Applications: Potential use in drug discovery for targeted interactions with biological receptors.

3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)

  • Structure: Propanol substituted with a thymol-derived (isopropyl/methylphenol) ether.
  • Key Differences: Steric hindrance from isopropyl/methyl groups reduces reactivity (yields: 8–73% in thymol derivatives) . Increased solubility in non-polar media compared to the phenylbutoxy analog.
  • Applications: Antimicrobial or preservative formulations due to phenolic moieties.

PPG-3 Butyl Ether and Metabolite 1-(2-butoxy-1-methylethoxy)-propan-2-ol

  • Structure : Branched ethers with varying alkoxy chains.
  • Key Differences :
    • Branched chains in PPG-3 Butyl Ether reduce crystallinity vs. linear phenylbutoxy group.
    • Metabolite 1-(2-butoxy-1-methylethoxy)-propan-2-ol shares similar physical properties despite structural differences, supporting read-across in regulatory assessments .
  • Applications : Surfactants or emulsifiers in cosmetics.

3-((4-Methoxybenzyl)oxy)propan-1-ol

  • Structure: Propanol with a methoxybenzyl ether group.
  • Key Differences :
    • Methoxy group enhances electron density, improving solubility in polar solvents (similarity score: 0.92 vs. target compound) .
    • Reduced lipophilicity compared to phenylbutoxy substitution.
  • Applications : Intermediate in agrochemicals or pharmaceuticals requiring polar motifs.

3-(4-Bromophenyl)propan-1-ol

  • Structure: Propanol substituted with a 4-bromophenyl group.
  • Key Differences: Bromine increases molecular weight (MW: 229.09 g/mol) and lipophilicity (logP ~2.5) .
  • Applications : Halogenated intermediates in medicinal chemistry.

Research Implications

  • Synthetic Accessibility : Linear alkoxy chains (e.g., phenylbutoxy) generally yield higher efficiencies (e.g., 71% for 2a) than branched or sterically hindered analogs .
  • Biological Activity : Aromatic substituents (phenyl, benzo[b]furan) enhance target binding, while halogens (bromine) improve pharmacokinetic profiles .
  • Regulatory Considerations : Structural read-across (e.g., PPG-3 Butyl Ether metabolite) validates safety assessments for structurally divergent compounds .

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